(1S,5R)-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,5R)-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3-(pyridin-2-ylmethyl)-3,6-diazabicyclo[322]nonane is a complex organic compound with a unique structure that includes a diazabicyclo nonane core, a pyrazolyl-furan moiety, and a pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the diazabicyclo nonane core, followed by the introduction of the pyrazolyl-furan and pyridinylmethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrazolyl and pyridinyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, (1S,5R)-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological macromolecules, such as proteins and nucleic acids, and its effects on cellular processes.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1S,5R)-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other diazabicyclo nonane derivatives and molecules with pyrazolyl-furan or pyridinylmethyl groups. Examples include:
- Diazabicyclo[3.2.2]nonane derivatives with different substituents.
- Pyrazolyl-furan compounds with varying alkyl or aryl groups.
- Pyridinylmethyl derivatives with different heterocyclic cores.
Uniqueness
The uniqueness of (1S,5R)-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(1S,5R)-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O/c1-2-9-22-17(3-1)13-25-11-16-4-5-18(14-25)26(12-16)15-19-6-7-21(27-19)20-8-10-23-24-20/h1-3,6-10,16,18H,4-5,11-15H2,(H,23,24)/t16-,18+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWXUYRGBHRUBL-FUHWJXTLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1CN2CC3=CC=C(O3)C4=CC=NN4)CC5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1CN2CC3=CC=C(O3)C4=CC=NN4)CC5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.